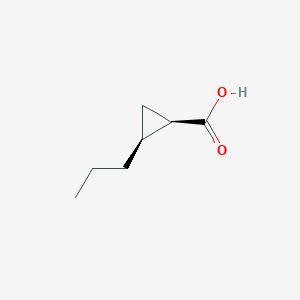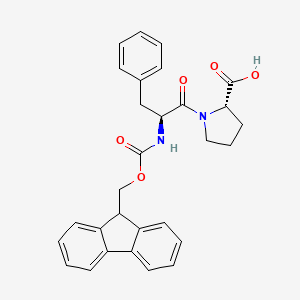
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole
説明
The compound “3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole” is a complex organic molecule that contains an azetidine ring and a 1,2,4-triazole ring. Azetidines are four-membered heterocyclic compounds containing a nitrogen atom, and 1,2,4-triazoles are five-membered heterocycles containing three nitrogen atoms .
科学的研究の応用
Anticonvulsant Properties
A pivotal study explored the synthesis and anticonvulsant screening of 1,2,4-triazole derivatives, notably including compounds analogous to the chemical structure of interest. The research highlighted the design, synthesis, and evaluation of new (arylalkyl)azoles, particularly emphasizing their anticonvulsant properties. The compounds showcased protective effects against seizures induced by 6Hz and maximal electroshock (MES) in mice, with specific compounds demonstrating activity at 100mg/kg without exhibiting neurotoxicity. These findings accentuate the potential of these compounds as anticonvulsants, with the mentioned derivatives exhibiting favorable pharmacokinetic properties, such as high membrane permeability and oral absorptivity. However, the study also noted the need for further optimization to address hERG inhibition, a common concern in drug development (Sarı, Kaynak, & Dalkara, 2018).
Anti-inflammatory and Analgesic Activity
Another research avenue explored the synthesis of 3-(1-adamantyl)-4-substituted-5-mercapto-1,2,4-triazoles, with a focus on their anti-inflammatory and analgesic potential. The compounds, including derivatives structurally related to the chemical of interest, demonstrated significant, dose-dependent anti-inflammatory activity against carrageenin-induced paw edema in rats. Moreover, the analgesic activity of these compounds correlated well with their anti-inflammatory activities, indicating their therapeutic potential in treating conditions involving inflammation and pain (El-Emam & Ibrahim, 1991).
Prevention of Ethanol-induced Oxidative Stress
In a distinct study, the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress were investigated. The research demonstrated the efficacy of certain derivatives in ameliorating peroxidative injury caused by ethanol administration in mouse liver and brain tissues. The study highlighted the potential of these compounds, including analogs related to the chemical structure , in selectively controlling ethanol-induced oxidative damage, thus providing insights into their potential therapeutic applications (Aktay, Tozkoparan, & Ertan, 2005).
作用機序
Target of Action
Azetidine derivatives have been found to have a variety of biological activities . For instance, some azetidine derivatives are used for the preparation of pharmaceutically active agents, including the positive allosteric modulators of GABA A receptors .
Mode of Action
The mode of action of azetidine derivatives can vary depending on the specific compound. For example, Azelnidipine, a dihydropyridine calcium channel blocker, inhibits trans-membrane Ca2+ influx through the voltage-dependent channels of smooth muscles in vascular walls .
Biochemical Pathways
The biochemical pathways affected by azetidine derivatives can also vary. In the case of Azelnidipine, it affects the calcium channels, which are crucial for smooth muscle contraction .
Result of Action
The result of the action of azetidine derivatives can vary. For example, Azelnidipine induces a gradual decrease in blood pressure in hypertensive patients .
生化学分析
Biochemical Properties
3-(azetidin-3-yl)-4-ethyl-4H-1,2,4-triazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, this compound can bind to proteins involved in signal transduction pathways, thereby modulating their activity. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall biochemical properties .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by disrupting the polymerization of tubulin, a key component of the cytoskeleton . This disruption leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, this compound can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the oxidation of substrates . Additionally, this compound can activate or inhibit signal transduction pathways by interacting with receptors and other signaling proteins. These interactions often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s overall molecular mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as inhibiting cancer cell proliferation and modulating immune responses . At higher doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at a certain dosage, beyond which no additional therapeutic benefits are observed .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the excretion of this compound from the body. Additionally, this compound can affect metabolic flux by modulating the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters, which facilitate its uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, such as albumin and cytosolic enzymes, which influence its localization and accumulation . The distribution of this compound within tissues is also affected by its lipophilicity, with higher concentrations observed in lipid-rich tissues .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and signaling proteins . Additionally, this compound can be targeted to specific subcellular compartments, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
特性
IUPAC Name |
3-(azetidin-3-yl)-4-ethyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-2-11-5-9-10-7(11)6-3-8-4-6/h5-6,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWOTULEULGVDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid dihydrochloride](/img/structure/B1450338.png)
![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrate](/img/structure/B1450339.png)

![(7-Bromo-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1450341.png)
![1,4,5,6,7,8-Hexahydro-4,7-epiminocyclohepta[c]pyrazole hydrochloride](/img/structure/B1450342.png)
![[3-(Dimethylamino)-1-pyrrolidinyl]acetic acid hydrate](/img/structure/B1450343.png)

![(4AS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate](/img/structure/B1450350.png)

![1-[5-(4-Chlorophenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1450353.png)



![2-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride](/img/structure/B1450361.png)
